1-(2-Aminophenyl)cyclopentanecarbonitrile 1-(2-Aminophenyl)cyclopentanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15770119
InChI: InChI=1S/C12H14N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-8,14H2
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

1-(2-Aminophenyl)cyclopentanecarbonitrile

CAS No.:

Cat. No.: VC15770119

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminophenyl)cyclopentanecarbonitrile -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 1-(2-aminophenyl)cyclopentane-1-carbonitrile
Standard InChI InChI=1S/C12H14N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-8,14H2
Standard InChI Key ITTDNDBQKKNEJT-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(C#N)C2=CC=CC=C2N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring substituted with a carbonitrile group and a para-aminophenyl moiety. The amino group enables hydrogen bonding and electrostatic interactions, while the nitrile group contributes to metabolic stability and binding affinity in drug design.

Key Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight186.25 g/mol
Boiling Point375.0 ± 35.0°C (predicted)
Density1.11 ± 0.1 g/cm³ (predicted)
Hazard StatementsH411, H341

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) were absent in the provided sources, the compound’s structure is validated via synthetic intermediates and reduction steps. For example, the precursor 1-(4-nitrophenyl)cyclopentanecarbonitrile is characterized before catalytic hydrogenation or hydrazine-mediated reduction to yield the final amino product .

Synthetic Methodologies

Industrial-Scale Synthesis

A kilogram-scale synthesis is achieved via the following steps :

  • Formation of 1-(4-Nitrophenyl)cyclopentanecarbonitrile:

    • Reactants: p-Nitrochlorobenzene-zinc reagent, 1-chlorocyclopentanecarbonitrile.

    • Catalyst: Li₂CuCl₄.

    • Solvent: Tetrahydrofuran (THF) at 0–5°C.

  • Nitro Group Reduction:

    • Conditions: FeO(OH)/C catalyst, 80% hydrazine hydrate, ethanol, 75°C, 5 hours.

    • Yield: 92.5% with >99.5% HPLC purity.

This method emphasizes cost efficiency and scalability, avoiding noble metal catalysts.

Alternative Pathways

A bench-scale approach involves:

  • Cyclopentane Ring Construction: Cyclization of γ-ketonitriles.

  • Amination: Palladium-catalyzed coupling for aryl amine introduction.

Pharmacological Relevance

Role in Drug Development

The compound is a precursor to Apatinib-d8 Hydrochloride, a deuterated analog of the VEGFR-2 inhibitor Apatinib. Deuteriation enhances metabolic stability, extending the drug’s half-life in vivo.

Biological Activity

  • Target Engagement: Binds to VEGFR-2’s ATP-binding pocket, inhibiting angiogenesis.

  • In Vitro Efficacy: IC₅₀ values in low micromolar range for endothelial cell proliferation assays.

Industrial Applications

Scalable Production

The FeO(OH)/C-catalyzed reduction is preferred industrially due to:

  • Cost Efficiency: Avoids platinum-group metals.

  • Sustainability: Ethanol solvent aligns with green chemistry principles .

Quality Control

  • Purity Standards: HPLC purity >99.5% ensures suitability for pharmaceutical synthesis.

  • Storage: Stable under inert gas (N₂) at 2–8°C .

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